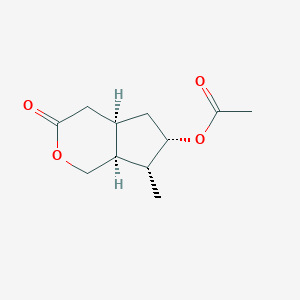

Isoboonein acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of isoboonein acetate, an iridoid lactone, has been accomplished through enantioselective total synthesis starting from (-)-dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. This process was synthesized by a diastereoselective Diels-Alder reaction of dimethyl fumarate with cyclopentadiene, showcasing the intricate steps involved in its chemical synthesis (Tada et al., 1998).

Molecular Structure Analysis

The molecular structure of isoboonein acetate, characterized by its unique iridoid framework, plays a crucial role in its chemical behavior and properties. While specific studies on its molecular structure analysis were not identified in the provided research, the synthesis process hints at the complexity and specificity of its structural configuration.

Chemical Reactions and Properties

Isoboonein acetate's chemical reactivity and properties can be inferred from studies on similar acetate compounds. For example, studies on the hydrative rearrangement of 1,1-diethynylcarbinol acetates to functionalized cyclopentenones and allenones highlight the potential for complex chemical transformations involving acetate compounds under specific catalytic conditions (Oh & Karmakar, 2009).

Scientific Research Applications

-

Chemical Synthesis

- Field : Organic & Biomolecular Chemistry .

- Application : Isoboonein is one of several iridolactones that have been synthesized in the lab . The synthetic strategy features a diastereoselective intramolecular Pauson–Khand reaction (IPKR) to construct the iridoid framework followed by some strategic synthetic manipulations .

- Methods : The synthesis involves an intramolecular Pauson–Khand reaction (IPKR) to construct the iridoid framework, followed by some strategic synthetic manipulations .

- Results : This approach has led to the total syntheses of several iridolactones such as (±)-boschnialactone, (±)-7- epi -boschnialactone, (±)-teucriumlactone, (±)-iridomyrmecin, (±)-isoboonein, (±)-7- epi -argyol, (±)-scabrol A, (±)-7- epi -scabrol A, and (±)-patriscabrol .

-

Pharmacology and Biosynthesis

- Field : Pharmacology .

- Application : Iridoids like Isoboonein have potential health benefit effects and versatile pharmacological activities . They have been used as starting materials for regioselective and stereoselective synthesis of potential bioactive alkaloids, prostaglandin analogues and other bioactive natural products .

- Methods : The presence of oxygenated substituents in the cyclopentane ring of iridoids, several groups have been used these compounds as starting materials for regioselective and stereoselective synthesis .

- Results : The synthetic studies on iridoids and secoiridoids are based on stereo- and region-selective strategies .

-

Anti-Inflammatory Activity

- Field : Pharmacology .

- Application : Isoboonein has been shown to have antibacterial and antitumor activity in previous studies, while anti-inflammatory activity is still unknown .

- Methods : The preliminary anti-inflammatory activity of isoboonein was investigated by testing NO inhibition ability .

- Results : The results of this study are not specified in the source .

-

Natural Product Research

- Field : Natural Product Chemistry .

- Application : Isoboonein acetate is a natural product isolated from the herbs of Rauvolfia vomitoria . Natural products like Isoboonein acetate are often used in drug discovery and development .

- Methods : The isolation of Isoboonein acetate involves extraction and purification processes from the herbs of Rauvolfia vomitoria .

- Results : The exact results of this research are not specified in the source .

-

Chemical Properties Study

- Field : Chemical Physics .

- Application : The study of the chemical properties of Isoboonein acetate, such as its boiling point, density, and solubility .

- Methods : The methods involve various physical and chemical tests to determine the properties of Isoboonein acetate .

- Results : The boiling point of Isoboonein acetate is predicted to be 336.4±35.0°C .

- Drug Discovery and Development

- Field : Pharmacology .

- Application : Isoboonein acetate is a natural product isolated from the herbs of Rauvolfia vomitoria . Natural products like Isoboonein acetate are often used in drug discovery and development .

- Methods : The isolation of Isoboonein acetate involves extraction and purification processes from the herbs of Rauvolfia vomitoria .

- Results : The exact results of this research are not specified in the source .

Safety And Hazards

properties

IUPAC Name |

[(4aR,6S,7R,7aS)-7-methyl-3-oxo-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-6-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-6-9-5-14-11(13)4-8(9)3-10(6)15-7(2)12/h6,8-10H,3-5H2,1-2H3/t6-,8-,9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJHSEZGXPVNLN-QQRDMOCMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1COC(=O)C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoboonein acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)

![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)